Cas no 2107203-21-2 (1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine)

1-(3-Methylbut-3-en-1-yl)cyclopropan-1-amine is a specialized amine compound featuring a cyclopropane ring and a 3-methylbut-3-en-1-yl substituent. Its unique structure, combining a strained cyclopropane ring with an unsaturated side chain, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The amine functionality provides reactivity for further derivatization, while the allylic double bond offers opportunities for cross-coupling or polymerization reactions. This compound is particularly useful in the development of bioactive molecules and fine chemicals due to its structural rigidity and potential for stereoselective transformations. Its stability and well-defined reactivity profile make it a reliable building block for advanced synthetic applications.
1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine structure
2107203-21-2 structure
Product Name:1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine
CAS No:2107203-21-2
MF:C8H15N
MW:125.211402177811
CID:6507978
PubChem ID:165785366
Update Time:2025-09-28

1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine
    • EN300-1809565
    • 2107203-21-2
    • Inchi: 1S/C8H15N/c1-7(2)3-4-8(9)5-6-8/h1,3-6,9H2,2H3
    • InChI Key: HJPNZLTVYKJDHV-UHFFFAOYSA-N
    • SMILES: NC1(CCC(=C)C)CC1

Computed Properties

  • Exact Mass: 125.120449483g/mol
  • Monoisotopic Mass: 125.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine Pricemore >>

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Additional information on 1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine

Research Briefing on 1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine (CAS: 2107203-21-2) in Chemical Biology and Pharmaceutical Applications

The compound 1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine (CAS: 2107203-21-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its unique cyclopropane and isoprenoid-like structural motifs, has demonstrated promising potential in drug discovery and development. Recent studies highlight its role as a versatile building block for the synthesis of bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's application as a precursor for novel kinase inhibitors. Researchers utilized its cyclopropane ring strain and nucleophilic amine group to design selective inhibitors targeting tyrosine kinases implicated in oncogenic pathways. The study reported a 40-60% improvement in binding affinity compared to traditional linear amine derivatives, attributed to the conformational constraints imposed by the cyclopropane moiety.

In neuropharmacology, 1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine has shown remarkable potential as a scaffold for developing modulators of neurotransmitter receptors. A recent patent application (WO2023056421) disclosed its incorporation into novel serotonin receptor ligands, demonstrating enhanced blood-brain barrier permeability and receptor subtype selectivity. The compound's lipophilic 3-methylbut-3-en-1-yl side chain was found to significantly improve pharmacokinetic properties while maintaining favorable toxicity profiles.

From a synthetic chemistry perspective, advances in the asymmetric synthesis of this compound have been particularly noteworthy. A 2024 Nature Catalysis paper described an enantioselective cyclopropanation strategy using chiral copper catalysts, achieving >98% ee for both enantiomers of 2107203-21-2. This methodological breakthrough enables the systematic exploration of stereospecific biological effects, which is crucial for pharmaceutical applications where enantiomeric purity often dictates therapeutic efficacy and safety.

The compound's unique structural features have also found applications in chemical biology probes. Researchers at Scripps Research Institute recently developed a biotinylated derivative of 1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine for target identification studies. This probe successfully captured several previously unknown protein targets in phenotypic screening, suggesting potential new therapeutic avenues for inflammatory diseases.

Looking forward, the versatility of 2107203-21-2 continues to inspire innovative applications across multiple therapeutic areas. Current clinical-stage programs are investigating its derivatives as potential treatments for neurodegenerative disorders and autoimmune conditions. The compound's balanced combination of synthetic accessibility, structural rigidity, and favorable physicochemical properties positions it as a valuable asset in modern drug discovery pipelines.

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